molecular formula C13H11FO B154427 4-Fluorobenzhydrol CAS No. 365-22-0

4-Fluorobenzhydrol

Cat. No.: B154427
CAS No.: 365-22-0
M. Wt: 202.22 g/mol
InChI Key: MZQRXCOFRPWTPC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzhydrol can be synthesized through several methods. One common approach involves the reduction of 4-fluorobenzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents, under controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-fluorobenzophenone. This method uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzhydrol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-fluorobenzophenone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Further reduction can yield this compound derivatives with different substituents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

    Oxidation: 4-Fluorobenzophenone.

    Reduction: Various this compound derivatives.

    Substitution: 4-Fluorobenzyl chloride or bromide.

Scientific Research Applications

4-Fluorobenzhydrol has several applications in scientific research:

Comparison with Similar Compounds

    Benzhydrol: The parent compound without the fluorine substitution.

    4-Chlorobenzhydrol: Similar structure with a chlorine atom instead of fluorine.

    4-Bromobenzhydrol: Similar structure with a bromine atom instead of fluorine.

Uniqueness: 4-Fluorobenzhydrol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

(4-fluorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQRXCOFRPWTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341168
Record name 4-Fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365-22-0
Record name 4-Fluoro-α-phenylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanol, 4-fluoro-α-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzaldehyde (8.5 g, 80 mmol) was dissolved in 100 mL of tetrahydrofuran and cooled in an ice bath. Then, a 1.0-M solution (88 mL, 88 mmol) of 4-fluorophenylmagnesium bromide in tetrahydrofuran was added dropwise thereto at 0° C. After the dropping was completed, the mixture was heated to a room temperature, and the completion of the reaction was confirmed by TLC. After the completion of the reaction, the reaction mixture was poured into 5% hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water and dried over sodium sulfate, and the solvent was distilled off. The resulting residue was purified by silica gel column chromatography (chloroform/ethanol (volume ratio)=10:1) to give the title compound (13 g, 81%).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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